molecular formula C19H28Cl2N2O3 B2731924 2,2'-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride CAS No. 1184988-82-6

2,2'-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride

Cat. No. B2731924
CAS RN: 1184988-82-6
M. Wt: 403.34
InChI Key: BUJUMUYMUMOZJR-UHFFFAOYSA-N
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Description

2,2'-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride is a useful research compound. Its molecular formula is C19H28Cl2N2O3 and its molecular weight is 403.34. The purity is usually 95%.
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Scientific Research Applications

Selective Initiation from Unprotected Aminoalcohols

This study explored the use of commercial aminoalcohols for initiating the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine, demonstrating a method to produce metal-free α-hydroxy-ω-amino and α,α′-bis-hydroxy-ω-amino telechelics based on polyaziridine. The process exhibited excellent control over molar masses and high chain-end fidelity, indicating the potential for precise polymer synthesis without the need for protected hydroxyl groups (Bakkali-Hassani et al., 2018).

Linear Oligoetherols and Polyurethanes with Carbazole Ring

Research by Lubczak involved the reaction of 9-(2-chloroethyl)carbazole with excess diethanolamine to create bifunctional oligoetherols containing a carbazole ring. These oligoetherols, due to their structure and solubility, were used to synthesize linear polyurethanes, highlighting the utility of carbazole-containing compounds in polymer chemistry (Lubczak, 2010).

Synthesis of Oligoetherols with a Carbazole Ring and an Azo Group

In another study by Lubczak, diols with a carbazole ring were synthesized and converted into oligoetherols, which were further derivatized into azo compounds. This research demonstrated enhanced thermal stability of the resulting oligomers, indicating the importance of carbazole and azo groups in the development of materials with improved performance characteristics (Lubczak, 2011).

properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3.ClH/c20-17-6-3-5-16-15-4-1-2-7-18(15)22(19(16)17)13-14(25)12-21(8-10-23)9-11-24;/h3,5-6,14,23-25H,1-2,4,7-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJUMUYMUMOZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2CC(CN(CCO)CCO)O)C(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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